

A Comprehensive Technical Guide to 4-chloro-8-(trifluoromethyl)quinoline

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Compound of Interest

Compound Name:	4-Chloro-8-(trifluoromethyl)quinoline
Cat. No.:	B154864

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CAS Number: 23779-97-7

This technical guide provides an in-depth overview of **4-chloro-8-(trifluoromethyl)quinoline**, a key building block in medicinal chemistry and drug discovery. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, applications, and its role in the development of novel therapeutics.

Chemical and Physical Properties

4-chloro-8-(trifluoromethyl)quinoline is a solid, crystalline compound. Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases. The trifluoromethyl group at the 8-position significantly influences the molecule's electronic properties, metabolic stability, and lipophilicity, making it an attractive scaffold for drug design.[\[1\]](#)[\[2\]](#)

Property	Value	Source(s)
CAS Number	23779-97-7	[3] [4] [5] [6]
Molecular Formula	C ₁₀ H ₅ ClF ₃ N	[5] [6]
Molecular Weight	231.61 g/mol	[6]
Melting Point	78 - 82 °C	[4] [6]
Boiling Point (Predicted)	265.5 ± 35.0 °C at 760 mmHg	
Density (Predicted)	1.427 ± 0.06 g/cm ³	
Appearance	Solid	
Solubility	Low solubility in water. Soluble in chloroform and methanol.	[4]
Hazard Identification	Irritant	[6] [7]

Synthesis and Experimental Protocols

The synthesis of **4-chloro-8-(trifluoromethyl)quinoline** can be achieved through several routes. Below are representative experimental protocols based on established synthetic methodologies for quinoline derivatives.

Synthesis via Cyclization and Chlorination of β -(o-trifluoromethylanilino)-propanoic acid

This method, adapted from patent literature, provides a direct route to the quinoline core followed by chlorination.[\[8\]](#)

Step A: Synthesis of β -(o-trifluoromethylanilino)-propanoic acid

- To 500 g of o-trifluoromethylaniline at 20-25 °C, add 672 g of acrylic acid with stirring under a nitrogen atmosphere.
- Add 0.5 g of hydroquinone to the mixture in the dark.
- Heat the mixture to 75 °C over one hour and maintain this temperature for 32 hours.

- Cool the mixture to 65-70 °C and rapidly add 500 ml of cyclohexane and 500 ml of demineralized water.
- Reflux the mixture for 10 minutes, then slowly cool to 2-4 °C and hold for one hour.
- The resulting product, β -(o-trifluoromethylanilino)-propanoic acid, is used in the next step.

Step B: Cyclization and Chlorination to **4-chloro-8-(trifluoromethyl)quinoline**

- Prepare a mixture of a chlorination agent such as phosphorus oxychloride in a suitable solvent.
- Heat the mixture to 93-95 °C for approximately 30 minutes.
- Add 50 g of the product from Step A in portions to the heated mixture over 6 minutes.
- Maintain the reaction mixture at 93-95 °C for an additional 30 minutes.
- After cooling to 70 °C, add the reaction mixture over 30 minutes to a stirred solution of 11 g of sodium bisulfite in 875 ml of water held at 40-45 °C.
- Cool the mixture to 15-20 °C to obtain a gummy suspension.
- Collect the product by vacuum filtration, wash, and dry.
- Crystallize the crude product from methanol to obtain **4-chloro-8-(trifluoromethyl)quinoline**.

General Protocol for Nucleophilic Substitution

The primary utility of **4-chloro-8-(trifluoromethyl)quinoline** is as a precursor for a wide range of 4-substituted quinoline derivatives. The chlorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution.

- Reaction Setup: In a round-bottom flask, dissolve **4-chloro-8-(trifluoromethyl)quinoline** (1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.

- Nucleophile Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.0-1.2 equivalents). For reactions with amines, a catalytic amount of acid (e.g., concentrated HCl) can be added to facilitate the reaction.
- Heating: Heat the reaction mixture to reflux and stir for several hours (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.
- Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-substituted-8-(trifluoromethyl)quinoline derivative.

Applications in Research and Drug Development

4-chloro-8-(trifluoromethyl)quinoline is a valuable intermediate in the synthesis of biologically active molecules for various therapeutic areas.

CRTh2 Receptor Antagonists

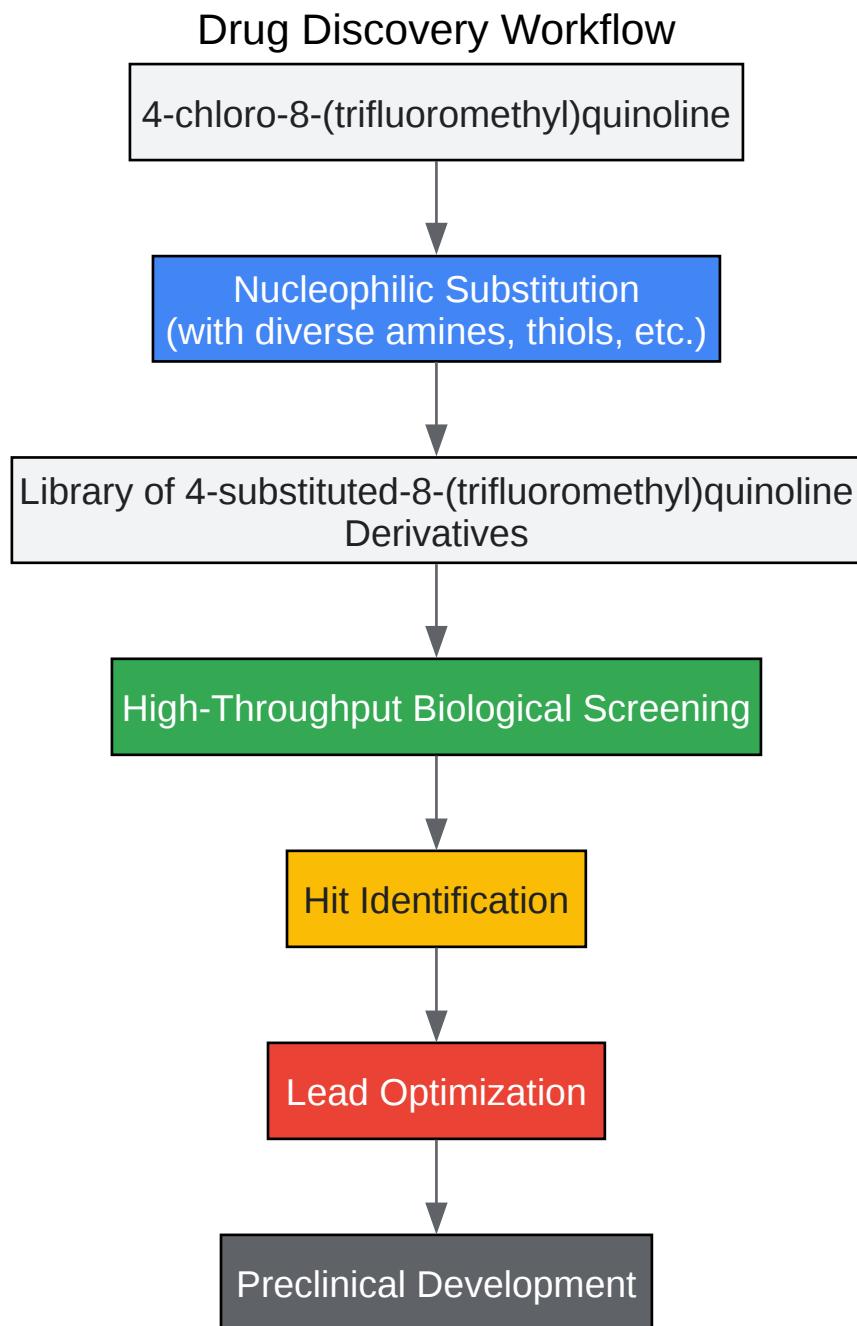
This compound is a key reagent in the discovery of potent antagonists for the Chemoattractant Receptor-Homologous molecule expressed on T-helper 2 cells (CRTh2), also known as the prostaglandin D2 receptor 2 (DP2).^[3] CRTh2 is a G-protein coupled receptor involved in allergic inflammation, and its antagonists are investigated for the treatment of asthma, allergic rhinitis, and other inflammatory diseases.^[3]

Anticancer and Antiparasitic Agents

The 4-aminoquinoline scaffold, readily accessible from **4-chloro-8-(trifluoromethyl)quinoline**, is a crucial pharmacophore in the development of anticancer and antiparasitic drugs.^[2] The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final compounds, which can improve their pharmacological properties.

Mandatory Visualizations Drug Discovery Workflow

The following diagram illustrates the role of **4-chloro-8-(trifluoromethyl)quinoline** as a starting material in a typical drug discovery workflow.



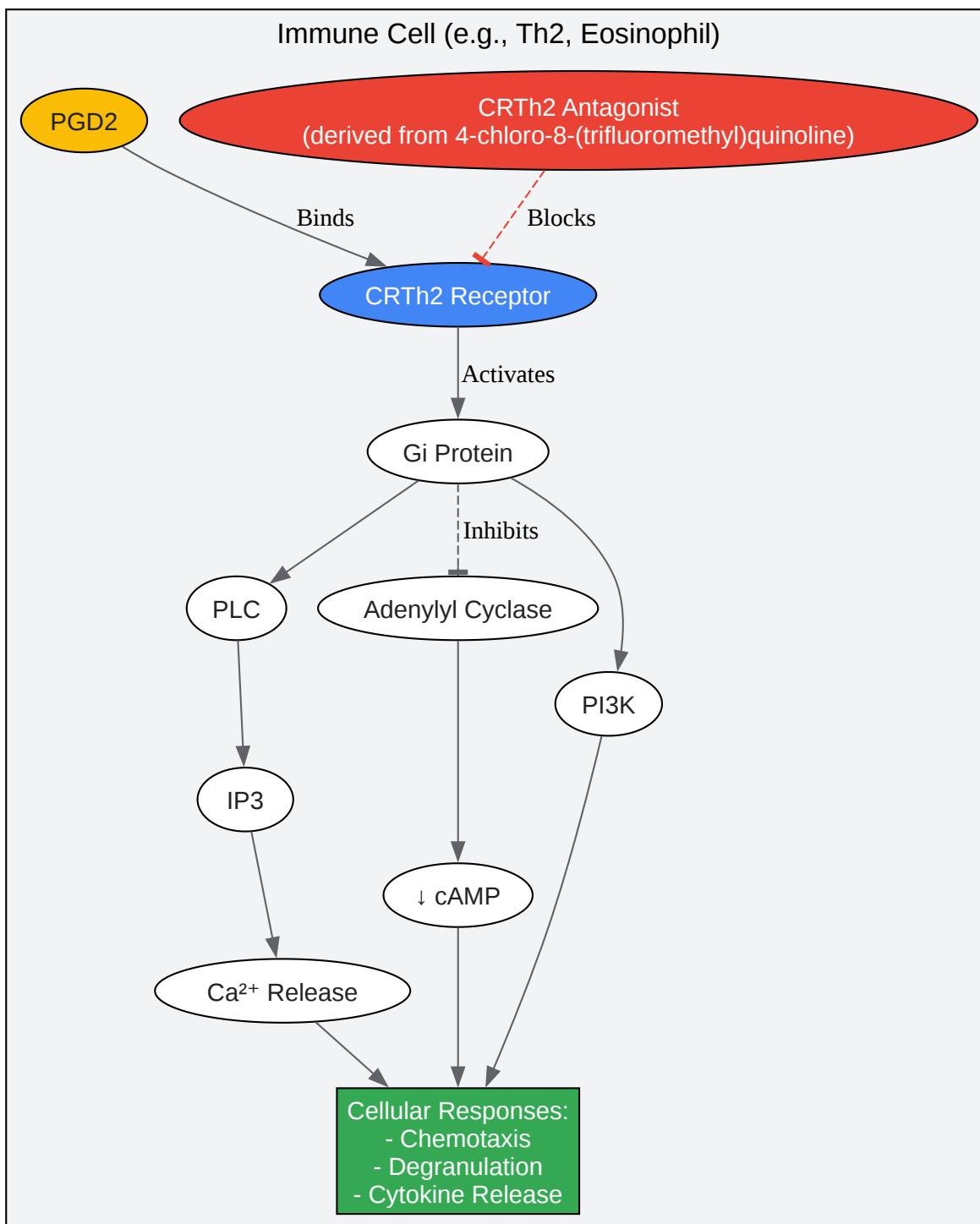
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Caption: A generalized workflow for drug discovery using **4-chloro-8-(trifluoromethyl)quinoline**.

Targeted Signaling Pathway: CRTh2 Antagonism

Derivatives of **4-chloro-8-(trifluoromethyl)quinoline** are developed to antagonize the CRTh2 receptor. The diagram below outlines the CRTh2 signaling pathway, which is a target in allergic inflammation.

CRTh2 Signaling Pathway in Allergic Inflammation

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Caption: The CRTh2 signaling pathway targeted by antagonists derived from the title compound.

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